molecular formula C11H16N4 B1478582 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine CAS No. 2098080-89-6

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine

Cat. No. B1478582
CAS RN: 2098080-89-6
M. Wt: 204.27 g/mol
InChI Key: KXDQPXXBTRAERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine (THCA) is an organic compound belonging to the family of azetidines. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. THCA has been extensively studied for its potential applications in various fields, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine has been extensively studied for its potential applications in various fields, including drug synthesis, medicinal chemistry, and biochemistry. In drug synthesis, this compound can be used as an intermediate in the synthesis of various pharmaceuticals. In medicinal chemistry, this compound can be used as a starting material in the synthesis of various compounds with potential therapeutic applications. In biochemistry, this compound can be used as a starting material in the synthesis of various compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is not fully understood. However, it is believed that this compound has an effect on the synthesis of various proteins, enzymes, and other molecules in the body. It is also believed that this compound may interact with various receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have an effect on the synthesis of various proteins, enzymes, and other molecules in the body. It is also believed that this compound may interact with various receptors in the body, leading to various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine in laboratory experiments include its low cost, simplicity, and reproducibility. The limitations of using this compound in laboratory experiments include its low solubility in aqueous solutions and its potential to react with other compounds in the reaction mixture.

Future Directions

For the study of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine include further investigation into its mechanism of action, its potential applications in drug synthesis and medicinal chemistry, and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential therapeutic applications. Finally, further research into the advantages and limitations of using this compound in laboratory experiments is needed to determine the best ways to use this compound in laboratory experiments.

properties

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-6-15(7-9)11-5-8-3-1-2-4-10(8)13-14-11/h5,9H,1-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDQPXXBTRAERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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